Flavor Potency: Maltol vs. Ethyl Maltol (4–6× Lower Potency Enables Precise Dosing)
Ethyl maltol (CAS 4940-11-8) exhibits 4- to 6-fold greater flavor-enhancing potency than maltol. This quantitative difference is consistently reported across multiple industry technical datasheets and regulatory filings . Maltol's lower potency allows for finer control in delicate flavor formulations where ethyl maltol's intensity would overpower the desired sensory profile [1].
| Evidence Dimension | Flavor-enhancing potency (relative intensity) |
|---|---|
| Target Compound Data | 1× (baseline reference) |
| Comparator Or Baseline | Ethyl maltol: 4–6× potency of maltol |
| Quantified Difference | Ethyl maltol is 4–6 times more potent than maltol |
| Conditions | Comparative sensory evaluation; industry-standard flavor enhancement assays |
Why This Matters
Procurement decisions must account for a 4–6× potency differential to avoid over-flavoring and ensure cost-effective dosing; substituting ethyl maltol at equal weight would require a 4–6× reduction in usage rate.
- [1] US Patent US3376317A. 2-Ethylpyromeconic acid as aroma and flavor component. 1967. https://patents.google.com/patent/US3376317 View Source
